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Compound of Interest

Compound Name: MBP146-78

Cat. No.: B1663845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed literature review of MBP146-78, a selective inhibitor of cGMP-

dependent protein kinase (PKG) in Toxoplasma gondii. It provides an objective comparison with

alternative treatments for toxoplasmosis, supported by available experimental data, to inform

further research and drug development.

MBP146-78: An Overview
MBP146-78, also known as Compound 1 and identified by the catalog number HY-101525, is a

potent and selective inhibitor of cGMP-dependent protein kinases found in Apicomplexan

parasites. Its chemical name is 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-

yl]pyridine. Research has primarily focused on its application as an anti-parasitic agent,

specifically against Toxoplasma gondii, the causative agent of toxoplasmosis.

Performance Comparison: MBP146-78 vs. Standard
of Care
The standard treatment for toxoplasmosis is a combination therapy of pyrimethamine and

sulfadiazine. While direct comparative studies between MBP146-78 and this standard regimen

were not identified in the literature search, the following tables summarize available quantitative

data from separate studies to facilitate an indirect comparison.

Table 1: In Vitro Efficacy Against Toxoplasma gondii
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Compound/Re
gimen

Assay Type Host Cell IC50 Key Findings

MBP146-78
In vitro parasite

replication

Human Foreskin

Fibroblasts

(HFFs)

210 nM

Displays

cytostatic activity

against T. gondii

tachyzoites.[1]

Pyrimethamine +

Sulfadiazine
Not specified Not specified Not specified

Synergistic

combination

targeting the

folate synthesis

pathway.[2]

Table 2: In Vivo Efficacy in Murine Models of Acute Toxoplasmosis
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Treatment Mouse Model
Dosing
Regimen

Survival Rate Key Findings

MBP146-78

CD-1 mice

infected with RH

strain T. gondii

50 mg/kg,

intraperitoneally,

twice daily for 10

days

100%

Protects against

mortality in acute

infection;

however,

parasite

recrudescence

occurs post-

treatment,

indicating the

necessity of a

host immune

response for

complete

clearance.[1][3]

Pyrimethamine +

Sulfadiazine

Murine models of

acute

toxoplasmosis

Varies by study High efficacy

Considered the

"gold standard"

for treatment,

effectively

reducing parasite

burden.[4]

Vehicle Control

CD-1 mice

infected with RH

strain T. gondii

Sterile water 0%

Untreated mice

succumb to the

infection.[1]

Experimental Protocols
In Vivo Efficacy Study of MBP146-78 in Murine
Toxoplasmosis

Animal Model: Female CD-1 mice.

Parasite:Toxoplasma gondii RH strain tachyzoites.
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Infection: Mice are infected via intraperitoneal injection of tachyzoites.

Treatment Regimen:

MBP146-78 is dissolved in sterile water.

Treatment commences 24 hours post-infection.

The compound is administered intraperitoneally at a dose of 50 mg/kg, twice daily for 10

consecutive days.

Monitoring: Survival of the mice is monitored daily.

Parasite Recrudescence: To assess parasite clearance, tissues (brain, spleen, lung) are

collected from surviving mice after the cessation of treatment and assayed for the presence

of T. gondii.[1][3]

In Vitro Plaque Assay for Toxoplasma gondii
Cell Culture: Confluent monolayers of Human Foreskin Fibroblasts (HFFs) are grown in

appropriate culture vessels.

Infection: HFF monolayers are infected with T. gondii tachyzoites at a low multiplicity of

infection to allow for the formation of distinct plaques.

Treatment: Following parasite invasion, the culture medium is replaced with fresh medium

containing various concentrations of the test compound (e.g., MBP146-78).

Incubation: Plates are incubated for 7-10 days to allow for multiple rounds of parasite

replication and host cell lysis, resulting in the formation of visible plaques.

Visualization: The cell monolayer is fixed with ethanol and stained with crystal violet.

Plaques, representing areas of lysed host cells, appear as clear zones. The number and size

of plaques are quantified to determine the inhibitory effect of the compound.

Signaling Pathways
Mechanism of Action of MBP146-78
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MBP146-78 targets the cGMP-dependent protein kinase (PKG) signaling pathway within

Toxoplasma gondii. This pathway is crucial for parasite motility, invasion, and egress from host

cells. By inhibiting PKG, MBP146-78 effectively halts the parasite's lytic cycle.
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Caption: MBP146-78 inhibits the T. gondii cGMP-PKG signaling pathway.

Host Immune Response to Toxoplasma gondii
The efficacy of MBP146-78 is dependent on a functional host immune system, particularly the

IFN-γ signaling pathway. IFN-γ stimulates host cells to produce factors that restrict parasite

growth. One such factor is the Retinoic Acid Receptor Responder 3 (RARRES3), which has

been shown to induce premature egress of the parasite from infected cells.
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Caption: Host IFN-γ signaling induces RARRES3, leading to T. gondii restriction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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